

A Technical Guide to AMG 199 (Vepsitamab) and the Therapeutic Target CD73

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Compound of Interest

Compound Name: Anticancer agent 199

Cat. No.: B12381022

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Disclaimer: Initial research indicates that the designation "AMG 199" corresponds to Vepsitamab, a bispecific T-cell engager (BiTE) antibody targeting MUC17 and CD3, not CD73. This guide will first provide a detailed overview of the actual AMG 199 (Vepsitamab). Subsequently, it will address the user's interest in the anti-CD73 therapeutic strategy by providing a comprehensive guide on the role of CD73 in oncology and the mechanism of action of anti-CD73 monoclonal antibodies, using publicly available information on representative molecules.

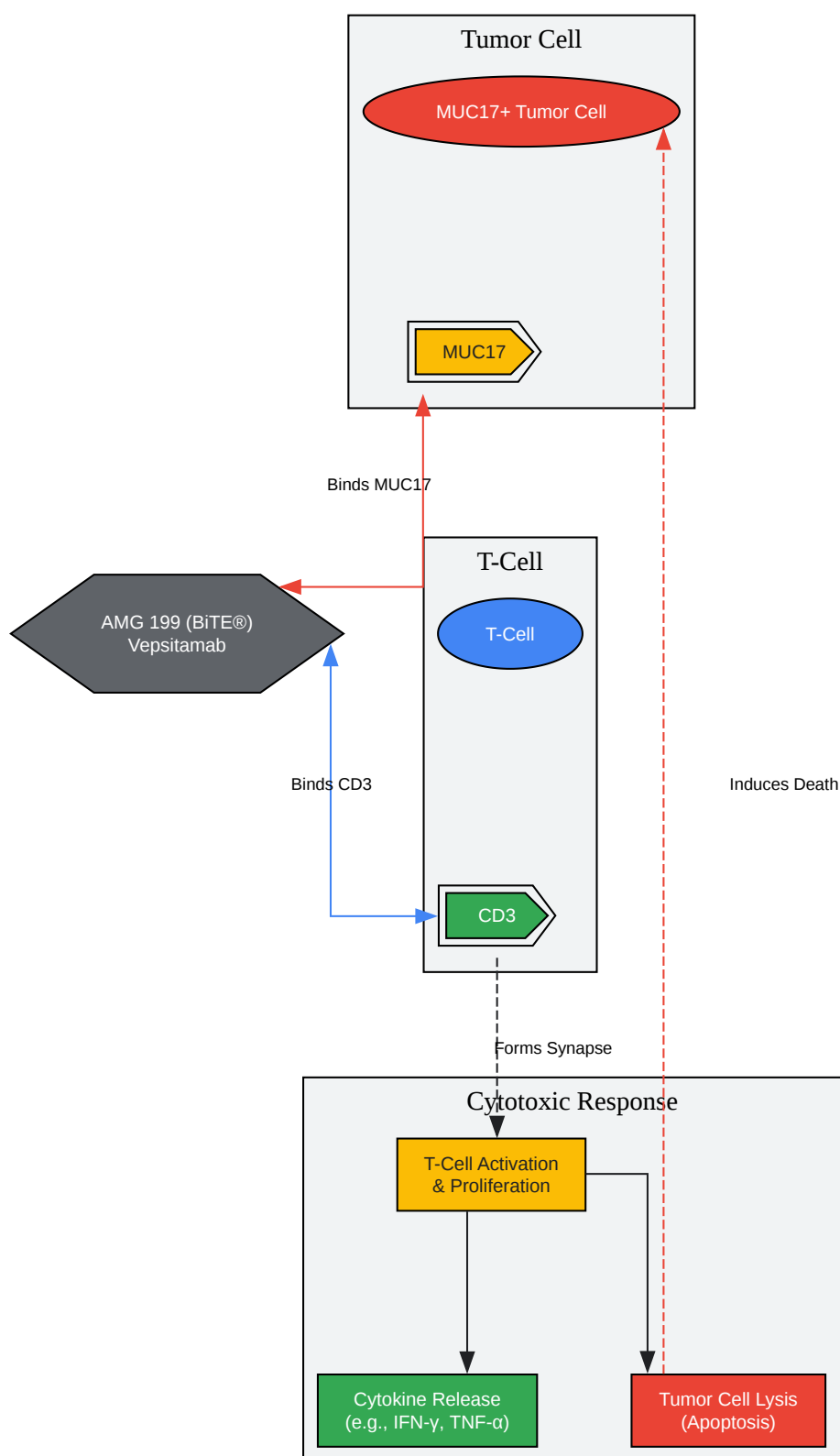
Section A: AMG 199 (Vepsitamab) - An Anti-MUC17/CD3 Bispecific T-cell Engager

Introduction to AMG 199 (Vepsitamab)

AMG 199, also known as Vepsitamab, is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody construct.^{[1][2]} It is designed to redirect the body's own T-cells to recognize and eliminate cancer cells that express Mucin 17 (MUC17).^{[1][3]} MUC17 is a transmembrane protein that is overexpressed in several solid tumors, including gastric, gastroesophageal junction, colorectal, and pancreatic cancers, but has limited expression in normal tissues. AMG 199 simultaneously binds to the CD3 antigen on T-cells and MUC17 on tumor cells, creating a cytotoxic synapse that leads to T-cell activation and tumor cell lysis.

Mechanism of Action

AMG 199 is composed of two single-chain variable fragments (scFv). One scFv targets MUC17 on tumor cells, and the other targets the CD3 epsilon chain, a component of the T-cell receptor complex. By cross-linking a T-cell with a cancer cell, AMG 199 induces T-cell activation, proliferation, and cytokine release, leading to a potent and targeted cytotoxic T-lymphocyte (CTL) response against MUC17-expressing tumor cells. The inclusion of a single-chain IgG Fc region extends the half-life of the molecule, allowing for less frequent dosing.



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Diagram 1: Mechanism of Action of AMG 199 (Vepsitamab).

Preclinical and Clinical Data

Preclinical studies demonstrated that AMG 199 has potent in vitro cytotoxic activity against gastric cancer cell lines expressing MUC17 and leads to significant tumor growth inhibition in in vivo xenograft models. In non-human primate toxicology studies, weekly administration of AMG 199 was well-tolerated with minimal effects on normal MUC17-expressing tissues.

A global Phase 1 clinical trial (NCT04117958) was initiated to evaluate the safety, tolerability, pharmacokinetics, and efficacy of AMG 199 in patients with MUC17-positive solid tumors. The study was designed with a dose-exploration phase to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), followed by a dose-expansion phase. However, the trial was later terminated due to a business decision.

Table 1: AMG 199 (Vepsitamab) Binding Affinity

Target	Binding Molecule	EC50	Source
Human MUC17 Protein (His Tag)	Immobilized Vepsitamab	2.10 ng/mL	

| Human CD3 epsilon Protein (His Tag) | Immobilized Vepsitamab | 2.35 ng/mL | |

Table 2: Clinical Trial NCT04117958 Overview

Parameter	Description
Official Title	A Global Phase 1 Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of the Half-life Extended Bispecific T-cell Engager AMG 199 in Subjects With MUC17-Positive Solid Tumors...
Status	Terminated (Business Decision)
Conditions	Gastric Cancer, Gastroesophageal Junction Cancer, Colorectal Cancer, Pancreatic Cancer
Primary Endpoints	Safety and tolerability, determination of MTD and/or RP2D.

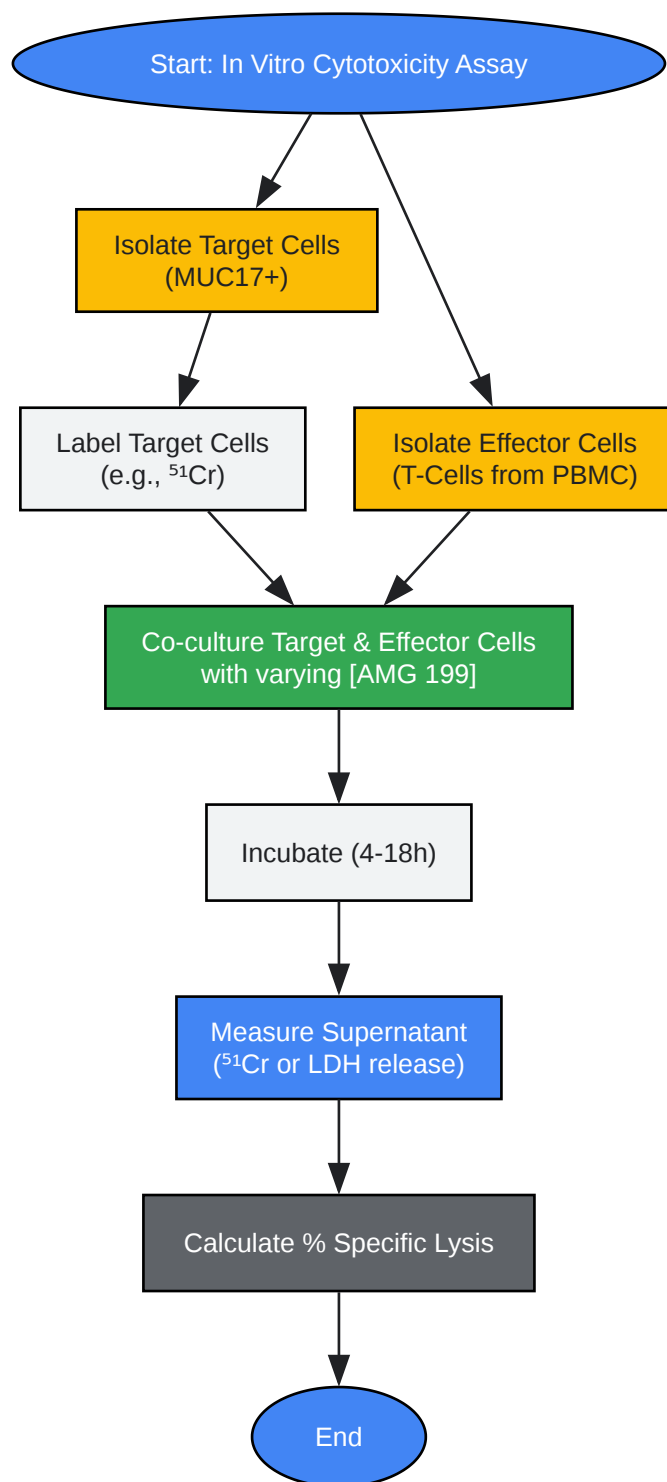
| Secondary Endpoints | Characterize pharmacokinetics (PK) and anti-tumor activity (Objective Response, Duration of Response, Overall Survival). |

Experimental Protocols

4.1 In Vitro Cytotoxicity Assay (Representative Protocol) A standard chromium-51 (⁵¹Cr) release assay or a non-radioactive alternative like an LDH-based assay would be used to assess T-cell-mediated cytotoxicity.

- Cell Preparation: MUC17-positive target tumor cells are cultured and harvested. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector cells.
- Labeling (for ⁵¹Cr assay): Target cells are labeled with ⁵¹Cr.
- Co-culture: Labeled target cells are co-cultured with effector T-cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of AMG 199.
- Incubation: The co-culture is incubated for 4-18 hours to allow for cell lysis.
- Measurement: The amount of ⁵¹Cr or LDH released into the supernatant is quantified.

- Analysis: Specific lysis is calculated based on the release from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).



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Diagram 2: Workflow for a T-cell mediated cytotoxicity assay.

Section B: Anti-CD73 Monoclonal Antibodies as a Therapeutic Strategy

The Role of the CD39-CD73-Adenosine Pathway in Cancer

CD73 (also known as ecto-5'-nucleotidase) is a cell-surface enzyme that plays a critical role in generating an immunosuppressive tumor microenvironment (TME). In the canonical pathway, extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. CD73 then catalyzes the final step, converting AMP into adenosine.

High concentrations of extracellular adenosine in the TME suppress the anti-tumor immune response through several mechanisms:

- **Inhibition of T-cells and NK cells:** Adenosine binds to A2A receptors on effector T-cells and Natural Killer (NK) cells, inhibiting their activation, proliferation, and cytotoxic functions.
- **Promotion of Regulatory T-cells (Tregs):** Adenosine signaling can enhance the suppressive function of Tregs.
- **Suppression of Myeloid Cells:** It can skew macrophages towards an M2 pro-tumor phenotype and inhibit the function of dendritic cells.
- **Direct Tumor Promotion:** CD73 expression on tumor cells has been linked to increased proliferation, migration, and metastasis.

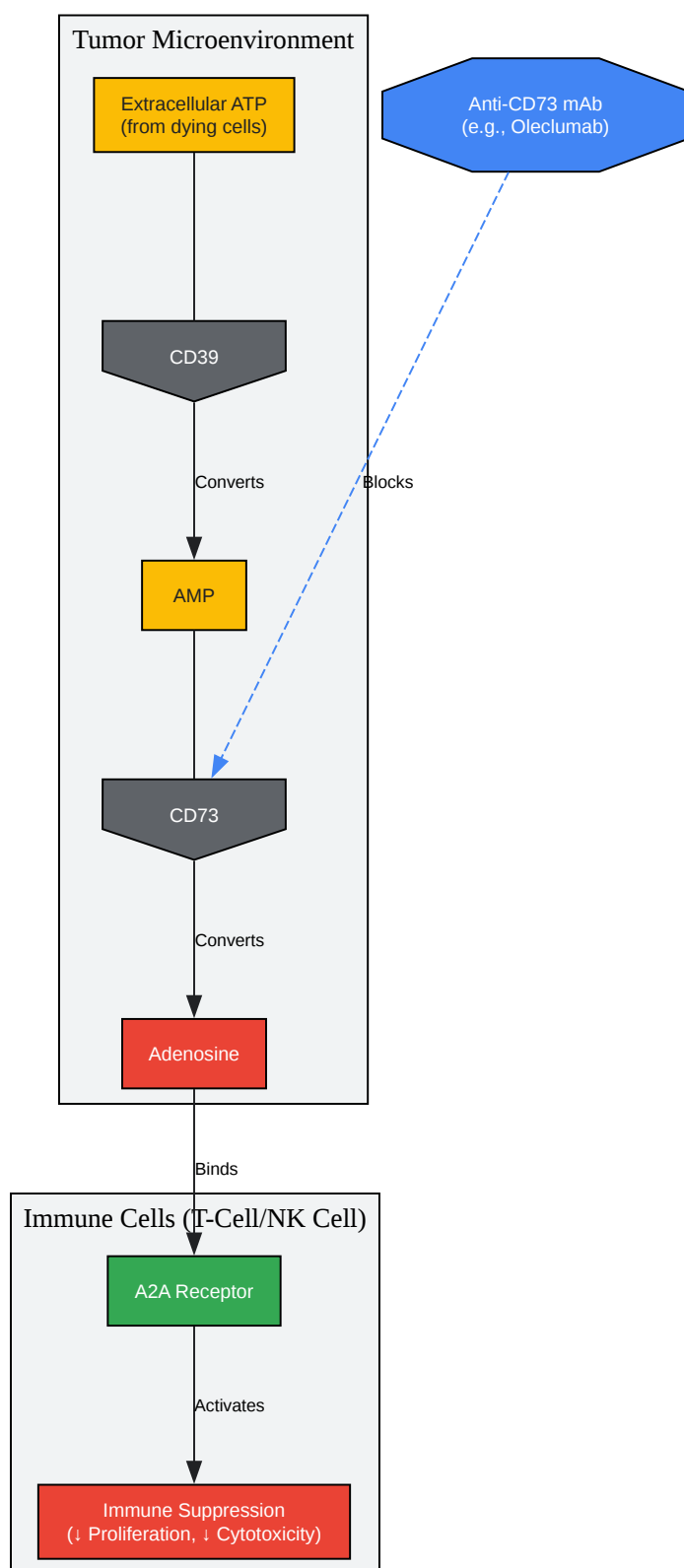
Mechanism of Action of Anti-CD73 Antibodies

Anti-CD73 monoclonal antibodies are designed to block the immunosuppressive effects of the adenosine pathway. They can function through two primary mechanisms:

- **Non-catalytic Inhibition:** The antibody binds to CD73 in a way that does not directly block the active site but induces internalization or shedding of the enzyme from the cell surface, reducing its availability to produce adenosine.

- **Catalytic Inhibition:** The antibody directly binds to the active site of the CD73 enzyme, preventing it from converting AMP to adenosine.

By blocking adenosine production, anti-CD73 antibodies aim to restore the function of immune effector cells within the TME, thereby promoting an anti-tumor immune response. This makes them a promising candidate for combination therapy with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1).



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Diagram 3: The CD73-Adenosine immunosuppressive pathway.

Preclinical and Clinical Data (Example: Oleclumab)

Oleclumab is an investigational human monoclonal IgG1 antibody that inhibits CD73 activity. Preclinical studies using a murine surrogate antibody showed that combining an anti-CD73 antibody with cytotoxic therapies and PD-L1 blockade resulted in improved survival in syngeneic mouse tumor models. This effect was dependent on CD8+ T-cells and was associated with favorable changes in the TME, including increased T-cell and NK-cell activation.

Table 3: Representative Preclinical Data for Anti-CD73 Therapy

Model	Combination Therapy	Outcome	Key Finding
MCA205 Sarcoma	anti-CD73 + anti-PD-L1 + 5FU+OHP	Improved Survival	Therapeutic effect was abrogated by depletion of CD8+ T-cells.

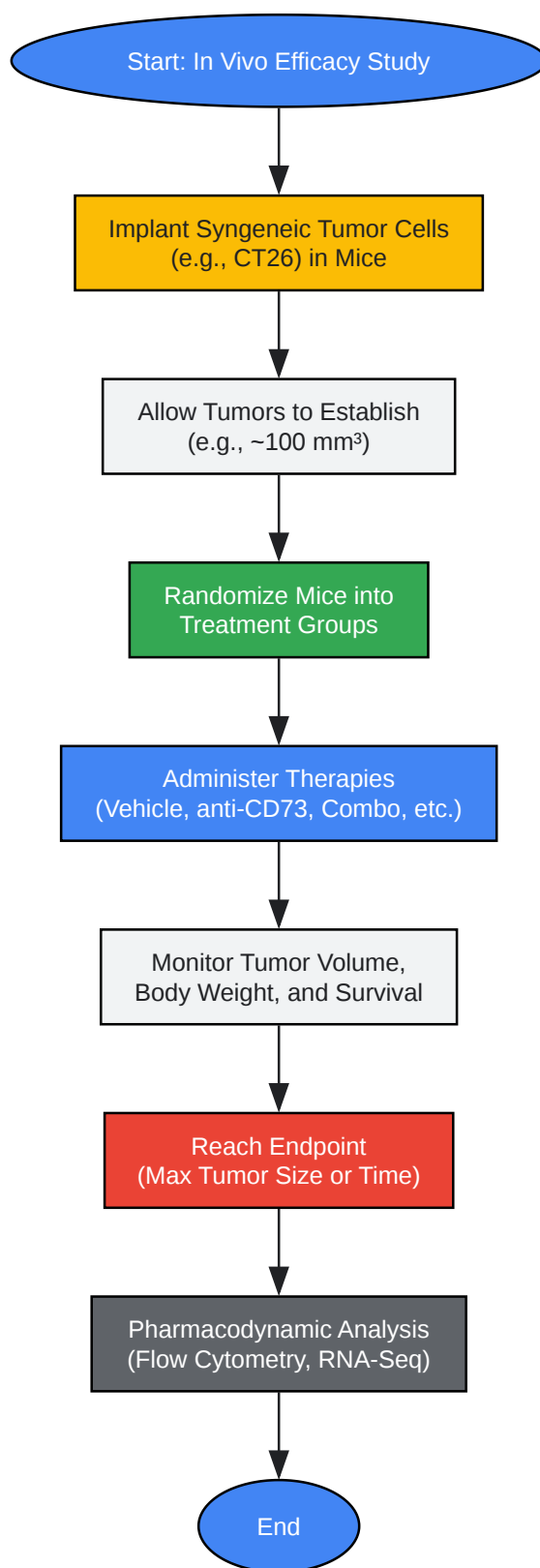
| CT26 Colorectal | anti-CD73 + anti-PD-L1 + 5FU+OHP | Improved Survival | RNA-sequencing showed modulation of immune response, NK/T-cell activation, and interferon pathways. |

Experimental Protocols

4.1 In Vivo Efficacy Study (Representative Protocol)

- **Model Selection:** Syngeneic mouse tumor models (e.g., CT26 colorectal cancer in BALB/c mice) are used, which have a competent immune system.
- **Tumor Implantation:** A known number of tumor cells are implanted subcutaneously into the flank of the mice.
- **Tumor Growth & Randomization:** Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, anti-CD73 mAb, anti-PD-L1 mAb, Chemotherapy, Combinations).

- **Treatment Administration:** Therapies are administered according to a predefined schedule (e.g., intraperitoneal injection of antibodies twice weekly).
- **Monitoring:** Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.
- **Endpoint:** The study concludes when tumors reach a predetermined maximum size, or at a set time point. Survival is a key endpoint.
- **Pharmacodynamic Analysis:** At study termination (or at intermediate time points), tumors and spleens may be harvested for analysis of immune cell infiltration and gene expression changes via flow cytometry, immunohistochemistry, or RNA-sequencing.



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